molecular formula C12H21NO3 B14310243 4-[(Cyclohexanecarbonyl)amino]pentanoic acid CAS No. 113444-15-8

4-[(Cyclohexanecarbonyl)amino]pentanoic acid

Katalognummer: B14310243
CAS-Nummer: 113444-15-8
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: LFHOVPJZAKJNGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclohexanecarbonyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carbonyl group, which is further linked to an amino group and a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid typically involves the following steps:

    Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.

    Amidation Reaction: The cyclohexanecarbonyl chloride is then reacted with 4-aminopentanoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclohexanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(Cyclohexanecarbonyl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminopentanoic acid: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.

    Cyclohexanecarboxylic acid: Lacks the amino and pentanoic acid groups, limiting its reactivity.

    N-Cyclohexylpentanoic acid: Similar structure but different functional groups.

Uniqueness

4-[(Cyclohexanecarbonyl)amino]pentanoic acid is unique due to the combination of a cyclohexane ring, an amino group, and a pentanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Eigenschaften

113444-15-8

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

4-(cyclohexanecarbonylamino)pentanoic acid

InChI

InChI=1S/C12H21NO3/c1-9(7-8-11(14)15)13-12(16)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,16)(H,14,15)

InChI-Schlüssel

LFHOVPJZAKJNGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)NC(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.